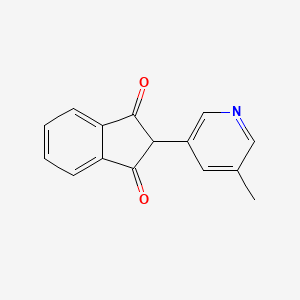![molecular formula C12H20N2O4 B13683947 2-[Boc(2-cyanoethyl)amino]butanoic Acid](/img/structure/B13683947.png)
2-[Boc(2-cyanoethyl)amino]butanoic Acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[Boc(2-cyanoethyl)amino]butanoic Acid is a compound that features a tert-butyloxycarbonyl (Boc) protecting group attached to an amino acid derivative. This compound is often used in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-[Boc(2-cyanoethyl)amino]butanoic Acid typically involves the protection of the amino group with a Boc group. This can be achieved by reacting the amino acid derivative with di-tert-butyl dicarbonate in the presence of a base such as sodium hydroxide . The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2-[Boc(2-cyanoethyl)amino]butanoic Acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The Boc group can be selectively removed under acidic conditions, allowing for further functionalization of the amino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Trifluoroacetic acid or hydrochloric acid in methanol are commonly used to remove the Boc group.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amines.
Applications De Recherche Scientifique
2-[Boc(2-cyanoethyl)amino]butanoic Acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions and protein modifications.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-[Boc(2-cyanoethyl)amino]butanoic Acid involves its ability to act as a protected amino acid derivative. The Boc group protects the amino group from unwanted reactions during synthesis. Upon removal of the Boc group, the free amino group can participate in various biochemical and chemical reactions, targeting specific molecular pathways and enzymes .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-((2-cyanoethyl)amino)butanoic acid: Lacks the Boc protecting group, making it more reactive in certain conditions.
tert-Butyl N-(2-hydroxyethyl)carbamate: Another Boc-protected compound used in organic synthesis.
Uniqueness
2-[Boc(2-cyanoethyl)amino]butanoic Acid is unique due to its combination of a Boc protecting group and a cyanoethyl group. This dual functionality allows for selective reactions and modifications, making it a valuable intermediate in complex synthetic pathways.
Propriétés
Formule moléculaire |
C12H20N2O4 |
|---|---|
Poids moléculaire |
256.30 g/mol |
Nom IUPAC |
2-[2-cyanoethyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]butanoic acid |
InChI |
InChI=1S/C12H20N2O4/c1-5-9(10(15)16)14(8-6-7-13)11(17)18-12(2,3)4/h9H,5-6,8H2,1-4H3,(H,15,16) |
Clé InChI |
LQPPIDLNWHFSST-UHFFFAOYSA-N |
SMILES canonique |
CCC(C(=O)O)N(CCC#N)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


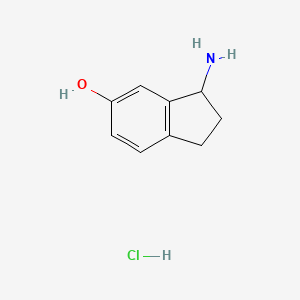
![8-Bromo-3-methyl-6-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyridine](/img/structure/B13683882.png)

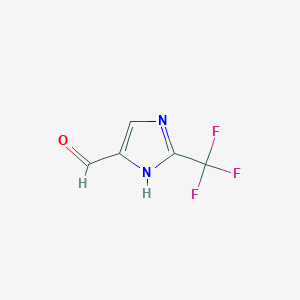
![Naphtho[1,2-b]furan-2,3-dione](/img/structure/B13683890.png)

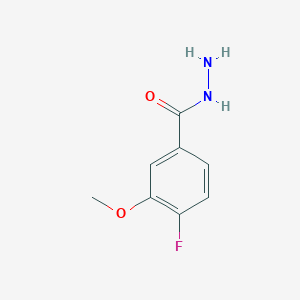
![3-(8-Bromoimidazo[1,2-a]pyridin-2-yl)benzonitrile](/img/structure/B13683912.png)


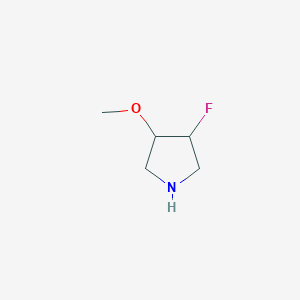
![8-Chloro-2-(2-pyridyl)imidazo[1,2-a]pyridine](/img/structure/B13683935.png)

